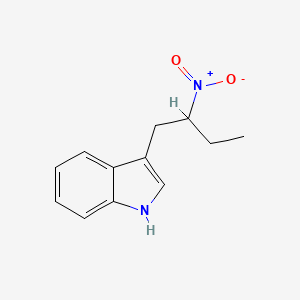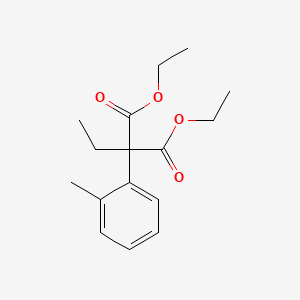
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an ethyl group, a methylphenyl group, and a propanedioic acid diethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-Ethyl-2-(2-methylphenyl)propanedioic acid+Ethanol→2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(2-methylphenyl)propanedioic acid and ethanol.
Reduction: 2-Ethyl-2-(2-methylphenyl)propanedioic acid diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester depends on its specific application. In general, esters can act as prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. The ester group is hydrolyzed by enzymes such as esterases, releasing the active carboxylic acid. This process can target specific molecular pathways and receptors, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simple ester of malonic acid, commonly used in organic synthesis.
Diethyl ethylmalonate: Similar structure but with an ethyl group instead of a methylphenyl group.
Diethyl 2-allylmalonate: Contains an allyl group instead of a methylphenyl group.
Uniqueness
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
diethyl 2-ethyl-2-(2-methylphenyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
YGQYAZDWUQYLTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1C)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


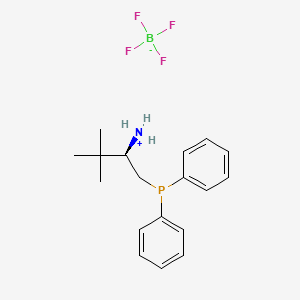
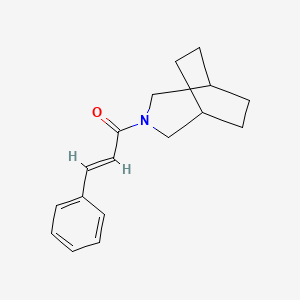
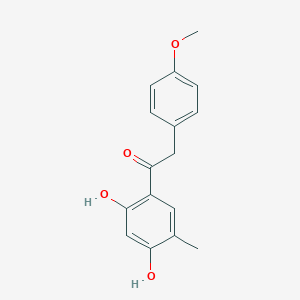
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)


![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
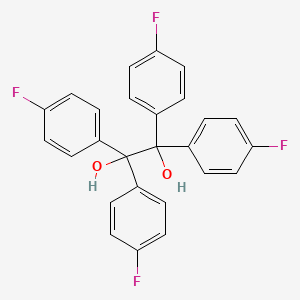
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
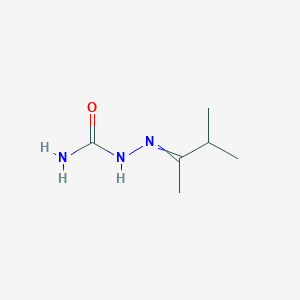
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
